16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one
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Overview
Description
Amurine is an alkaloid isolated from the plant P. stylatum. It has shown potential antibacterial and antifungal activities . Alkaloids are naturally occurring organic compounds that mostly contain basic nitrogen atoms. Amurine is one of the many alkaloids that have been studied for their bioactive properties.
Preparation Methods
Amurine can be synthesized through the biomimetic oxidative cyclization of reticuline-type alkaloids. This method involves the use of hypervalent iodine(III) reagents to achieve the oxidative cyclization . The preparation of amurine from reticuline-type alkaloids is a complex process that requires precise reaction conditions to ensure the correct regioselectivity and yield of the desired product.
Chemical Reactions Analysis
Amurine undergoes various chemical reactions, including oxidation and substitution reactions. The oxidative cyclization process mentioned earlier is a key reaction in its synthesis. Common reagents used in these reactions include hypervalent iodine(III) oxidants such as PhI(OAc)(OTf) . The major products formed from these reactions are aporphine and morphinandienone natural products, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: Amurine is used as a model compound in the study of alkaloid synthesis and oxidative cyclization reactions.
Medicine: The bioactive properties of amurine suggest potential therapeutic applications, although further research is needed to fully understand its medicinal potential.
Industry: Amurine’s antibacterial properties could be utilized in the development of new antimicrobial agents for industrial applications.
Mechanism of Action
The mechanism by which amurine exerts its effects involves its interaction with bacterial and fungal cells. It is believed to disrupt the cell membrane integrity, leading to cell death. The specific molecular targets and pathways involved in this process are still under investigation, but it is likely that amurine interferes with key enzymes and proteins essential for cell survival.
Comparison with Similar Compounds
Amurine is similar to other alkaloids such as laudanidine and morphine. it is unique in its specific bioactive properties and the particular synthetic route used for its preparation. Unlike some other alkaloids, amurine has shown a distinct regioselectivity in its oxidative cyclization process . This makes it a valuable compound for studying the mechanisms of alkaloid synthesis and for developing new bioactive agents.
Similar Compounds
- Laudanidine
- Morphine
- Corytuberine
Properties
IUPAC Name |
16-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.5.3.01,13.02,10.04,8]icosa-2,4(8),9,13,16-pentaen-15-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-4-3-19-9-18(22-2)15(21)7-13(19)14(20)5-11-6-16-17(8-12(11)19)24-10-23-16/h6-9,14H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAGIZQYGRLQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC5=C(C=C34)OCO5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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